molecular formula C4H7N3O3 B1678609 Pyruvic acid semicarbazone CAS No. 2704-30-5

Pyruvic acid semicarbazone

Cat. No. B1678609
CAS RN: 2704-30-5
M. Wt: 145.12 g/mol
InChI Key: MGIAKYQGSBSNMG-QHHAFSJGSA-N
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Description

Pyruvic acid semicarbazone is a biochemical . Pyruvic acid, also known as 2-oxopropanoic acid, is an organic acid that probably occurs in all living cells . It ionizes to give a hydrogen ion and an anion, termed pyruvate . Biochemists use the terms pyruvate and pyruvic acid almost interchangeably .


Synthesis Analysis

The mixed ligand complexes of the type [ML1L2]Cl2, where M=Mn(II), Fe(III),Co(II), Ni(II), Cu(II)L1=pyruvic acid semicarbazone (PYSC) L2= acetone semicarbazone (ACSC). These complexes have been synthesized by the reactions of metal chlorides with two different semicarbazone in 1:1:1 molar ratios . The most common traditional method for the synthesis of the semicarbazone derivative is that semicarbazide hydrochloride on treatment with pyruvic acid or acetone gives semicarbazone derivative .


Molecular Structure Analysis

The chemical formula of Pyruvic acid semicarbazone is C4H7N3O3 with an exact mass of 145.05 and a molecular weight of 145.120 .


Chemical Reactions Analysis

Pyruvic acid, a representative alpha-keto carboxylic acid, is one of the few organic molecules destroyed in the troposphere by solar radiation rather than by reactions with free radicals . The first evidence of a bimolecular reaction of MHC in the gas phase, where MHC reacts with pyruvic acid to produce a C4H8O2 product has been presented .


Physical And Chemical Properties Analysis

Pyruvic acid is a colorless liquid with a smell similar to that of acetic acid and is miscible with water . At room temperature, pure pyruvic acid is a colorless liquid with a pungent odor resembling that of acetic acid . On cooling, it forms crystals that melt at 13.6 °C . The boiling point is 165 °C .

Scientific Research Applications

  • Complex Formation with Transition Metals :

    • Pyruvic acid semicarbazone is used in synthesizing mixed ligand complexes with transition metals, which have applications in antimicrobial activities and structural studies. These complexes are formed with metals such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), and are characterized by various analytical methods, including IR and electronic spectra, thermal analysis, and magnetic measurement (Shirode et al., 2015).
  • Microbial Production :

    • Research has focused on the microbial production of pyruvic acid, which is used in industries like food, cosmetics, pharmaceuticals, and agriculture. The production process often involves yeast or bacteria, with an emphasis on restricting natural catabolism and limiting by-product accumulation. This requires a combination of strain and process development (Maleki & Eiteman, 2017).
  • Biotechnological Production :

    • Pyruvic acid, including its semicarbazone form, is important in the chemical and drug industries. Biotechnological production is considered a cost-effective alternative to chemical methods. This includes direct fermentative production using microorganisms and methods for pyruvate recovery (Li et al., 2001).
  • Application in Dermatology :

    • Pyruvic acid peels, including formulations with pyruvic acid semicarbazone, are used in dermatology for treating conditions like photoaging, acne, and superficial scarring. These treatments are known for their efficacy in smoothing skin texture and lightening hyperpigmentations (Ghersetich et al., 2004).
  • Anti-inflammatory and Anti-mycobacterial Properties :

    • Pyruvic acid derivatives have been explored for their potential in treating conditions like sepsis and shock, given their anti-inflammatory effects. Ethyl pyruvate, a derivative, has shown effectiveness in improving symptoms related to endotoxemia and renal dysfunction (Fink, 2004).
    • Additionally, semicarbazones derived from pyruvic acid have been researched for anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (Kasimogullari & Cesur, 2007).

Safety And Hazards

Containers can burst violently or explode when heated, due to excessive pressure build-up . Severe corrosive hazard. Water used for fire extinguishing, which has been in contact with the product, may be corrosive .

Future Directions

There has been considerable interest in the studies of semicarbazone due to their coordination modes when bound to metals . The wide applications and structural diversity of metal complexes of semicarbazone and thiosemicarbazone encouraged us to synthesize the tridentate ONO-donor semicarbazone and ONS-donor thiosemicarbazone ligands and their metal complexes . Alternate separation technologies viable to both synthetic and biological routes are the current research areas .

properties

IUPAC Name

(2E)-2-(carbamoylhydrazinylidene)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIAKYQGSBSNMG-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyruvic acid semicarbazone

CAS RN

2704-30-5
Record name Pyruvic acid semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002704305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
T Pino, EH Cordes - The Journal of Organic Chemistry, 1971 - ACS Publications
Second-order rate constants or pyruvic acid semicarbazone formation exhibit a complex dependence on pH: in the pH ranges 0-2, 3-4, and 6-7, these constants are linearly dependent …
Number of citations: 9 pubs.acs.org
PR Shirode, RK Agrawal, AM Jain, PM Yeole - Chemical Science, 2015 - e-journals.in
… Metal complexes of pyruvic acid semicarbazone, semicarbazone of acetone, acetophenone… on the studies of two novel semicarbazone, pyruvic acid semicarbazone[L1] and acetone …
Number of citations: 2 www.e-journals.in
S Yu, S Wang, Q Luo, L Wang, Z Peng, X Gao - Polyhedron, 1993 - Elsevier
Complexes of lanthanide chlorides with pyruvic acid semicarbazone (PASH), having the general formula Ln(PAS) 3 ·nH 2 O (where Ln = La−Nd,Sm-Dy, Er, Yb; n = 1−3), have been …
Number of citations: 66 www.sciencedirect.com
EB Hershberg - The Journal of Organic Chemistry, 1948 - ACS Publications
… However, pyruvic acid semicarbazone is only moderately soluble in dilute acetic acid solution and, for example, in the exchange with cholestenone semicarbazone it sometimes …
Number of citations: 181 pubs.acs.org
PR Shirode, RK Agrawal… - … J. Pharm. Res, 2015 - wjpr.s3.ap-south-1.amazonaws.com
… Stir the reaction mixture for another half an hour to separate out white precipitate of pyruvic acid semicarbazone.Recrystallize the crude product from hot water ,dry and then melting …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
PD Bartlett - Journal of the American Chemical Society, 1933 - ACS Publications
… carbazide, and not the aldehyde, is offered by threerate measurements on the formation of pyruvic acid semicarbazone in acetate buffers of different concentrations. Application of …
Number of citations: 3 pubs.acs.org
JB Conant, PD Bartlett - Journal of the American Chemical Society, 1932 - ACS Publications
… Pyruvic Acid Semicarbazone.—In the case of pyruvic acid we have an interesting example … +, regarding the uncharged form of pyruvic acid semicarbazone as the molecular form CH3C(…
Number of citations: 190 pubs.acs.org
PR Shirode, PM Yeole - 2014 - wjpr.s3.ap-south-1.amazonaws.com
… Due to good chelating ability, the present work is mainly concerned on the studies of two novel semicarbazones, pyruvic acid semicarbazone[L1] and Benzaldehyde semicarbazone …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
P Shirode, P Yeole - Chemical Science Transactions, 2014 - Citeseer
… Due to good chelating ability, the present work is mainly concerned on the studies of two novel semicarbazones, pyruvic acid semicarbazone [L1] and benzaldehyde semicarbazone [L2]…
Number of citations: 7 citeseerx.ist.psu.edu
HS Bachelard - Analytical Biochemistry, 1965 - Elsevier
… No separation of the isomers of pyruvic acid was observed, although a spot of pyruvic acid semicarbazone appeared in the oxalacetic acid derivative in both solvents. This is not …
Number of citations: 20 www.sciencedirect.com

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